R,S-Labetalol - 83167-32-2

R,S-Labetalol

Catalog Number: EVT-13546724
CAS Number: 83167-32-2
Molecular Formula: C19H24N2O3
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S,R)-labetolol is a 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide that has 1S,2R-configuration.
Overview

R,S-Labetalol is a pharmaceutical compound primarily used as an antihypertensive agent. It functions as both an alpha and beta adrenergic antagonist, making it effective in treating conditions such as hypertension and angina. This compound is a racemic mixture of two diastereoisomers, with the R,R' stereoisomer known as dilevalol comprising about 25% of the mixture. Labetalol was approved by the FDA on August 1, 1984, and is available in various formulations, including tablets and injectable forms .

Source and Classification

Labetalol is classified as a small molecule drug and falls under the category of adrenergic receptor blockers. Its chemical formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molecular weight of approximately 328.41 g/mol . The compound is notable for its low lipophilicity, which reduces its potential to cross the blood-brain barrier, making it suitable for patients who may be sensitive to central nervous system effects .

Synthesis Analysis

The synthesis of R,S-Labetalol involves several steps that can be performed using various methods. One notable process includes:

  1. Starting Materials: The synthesis begins with 4-phenylbutan-2-amine and 5-bromoacetylsalicylamide.
  2. Reaction Conditions: The reaction typically occurs in the presence of sodium hydroxide and sodium borohydride under controlled temperatures (25 °C - 35 °C) to yield labetalol hydrochloride.
  3. Purification: After the reaction, the crude product is purified through recrystallization from methanol and isopropyl alcohol to obtain high-purity labetalol hydrochloride .

This method emphasizes environmental friendliness and economic efficiency while ensuring high yields of the desired product.

Molecular Structure Analysis

The molecular structure of R,S-Labetalol features two chiral centers, resulting in four stereoisomers:

  • (R,R)-labetalol (dilevalol)
  • (S,S)-labetalol
  • (S,R)-labetalol
  • (R,S)-labetalol
  • A substituted benzene ring
  • A hydroxyl group at the para position
  • A carboxamide group at the meta position

The presence of these functional groups contributes to its polar nature, which enhances solubility in water .

Structural Data

  • Chemical Formula: C19H24N2O3C_{19}H_{24}N_{2}O_{3}
  • Molecular Weight: Approximately 328.41 g/mol
  • Stereochemistry: Contains two chiral centers leading to four stereoisomers.
Chemical Reactions Analysis

R,S-Labetalol undergoes various chemical reactions typical for adrenergic antagonists. Key reactions include:

  1. Hydrochloride Formation: The conversion of labetalol into its hydrochloride form enhances its solubility and stability.
  2. Reduction Reactions: Involves reducing intermediates using sodium borohydride to form the final product.
  3. Acid-base Reactions: Adjusting pH during synthesis to isolate the desired product from by-products .

These reactions are crucial for producing labetalol with optimal efficacy and purity.

Mechanism of Action

R,S-Labetalol functions by blocking both alpha-1 and non-selective beta-adrenergic receptors, which leads to:

  • Decreased Heart Rate: By blocking beta receptors, it reduces cardiac output.
  • Vasodilation: Alpha-1 receptor blockade results in vasodilation, lowering peripheral resistance.
    This dual action effectively reduces blood pressure without significant central nervous system side effects due to its low lipophilicity .

Mechanistic Data

  • Alpha Blockade: Primarily responsible for vasodilation.
  • Beta Blockade: Reduces heart rate and myocardial contractility.
Physical and Chemical Properties Analysis

The physical and chemical properties of R,S-Labetalol include:

  • Appearance: White or off-white crystalline powder
  • Solubility: Soluble in water
  • Density: Approximately 1.2g/cm31.2\,g/cm^3
  • Boiling Point: Approximately 552.7°C552.7\,°C at 760 mmHg
  • Flash Point: Around 288.1°C288.1\,°C .

These properties are essential for understanding its formulation and storage conditions.

Applications

R,S-Labetalol is widely used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in hypertensive patients.
  • Angina Treatment: Helps manage symptoms related to angina pectoris.
  • Pregnancy-Induced Hypertension: Utilized in managing hypertension during pregnancy due to its favorable safety profile .
Pharmacological Mechanisms and Stereochemical Influences

Dual α/β-Adrenergic Receptor Antagonism: Molecular Binding Dynamics

R,S-Labetalol is a rationally designed antihypertensive agent that functions as a competitive antagonist at both α1-adrenergic and β-adrenergic receptors. Its molecular mechanism involves simultaneous blockade of peripheral β1-, β2-, and α1-adrenoceptors, resulting in unique hemodynamic effects distinct from non-selective β-blockers. Following oral administration, the ratio of β:α antagonism is approximately 3:1, shifting to 6.9:1 after intravenous dosing due to differential receptor binding kinetics and first-pass metabolism [1] [5]. The α1-blockade induces arterial vasodilation, reducing peripheral vascular resistance, while β-blockade attenuates cardiac output and renin-angiotensin-aldosterone system (RAAS) activation [5] [6].

Table 1: Receptor Binding Profile of R,S-Labetalol

Receptor SubtypeAntagonism PotencyFunctional ConsequenceRelative Contribution
β1-adrenoceptorHigh (Ki = 0.7 nM)↓ Heart rate, ↓ Cardiac contractilityPrimary (70-80%)
β2-adrenoceptorModerate (Ki = 11 nM)Bronchoconstriction (mild)Secondary
α1-adrenoceptorModerate (Ki = 16 nM)Vasodilation, ↓ Peripheral resistancePrimary (20-30%)
α2-adrenoceptorNegligibleNo significant effectMinimal

Molecular dynamics simulations reveal that labetalol adopts specific conformations to interact with adrenergic receptor subpockets. The ethanolamine moiety forms hydrogen bonds with aspartate residues in β-receptors, while the benzamide group facilitates hydrophobic interactions with α1-receptor transmembrane domains [2]. This dual-action profile enables blood pressure reduction without reflex tachycardia – a limitation of pure α-antagonists – and with less bradycardia than observed with classical β-blockers [5] [6].

Stereoselective Pharmacodynamics: Comparative Efficacy of R,S-Labetalol vs. Other Diastereomers

R,S-Labetalol is a racemic mixture containing four stereoisomers: R,R-, S,R-, R,S-, and S,S-labetalol. Each diastereomer exhibits distinct pharmacological profiles due to chiral recognition at adrenergic receptors. The R,R-isomer (dilevalol) demonstrates potent non-selective β-blockade (accounting for 60% of total β-blocking activity), while the S,R-isomer provides predominant α1-antagonism (90% of α-blockade). The R,S- and S,S-isomers are pharmacologically negligible at therapeutic concentrations [5] [9] [4].

Table 2: Stereoisomer-Specific Pharmacodynamic Activities

Stereoisomer% in Racemateβ-Blocking Activityα1-Blocking ActivityRelative Potency (vs. Racemate)
R,R-labetalol25%++++ (Primary β-antagonist)+2× β-blockade
S,R-labetalol25%++++++ (Primary α-antagonist)1.5× α-blockade
R,S-labetalol25%+-Inactive
S,S-labetalol25%-+Inactive

Experimental studies in pithed rats demonstrate that a 50:50 combination of R,R- and S,R-isomers exhibits twice the potency of racemic labetalol in antagonizing phenylephrine-induced pressor effects (α1-blockade) and isoprenaline-induced tachycardia (β-blockade) [4]. This enhanced activity occurs because the racemate contains 50% inactive isomers (R,S and S,S), diluting the effective concentration of active stereoisomers. The R,R-isomer shows approximately 4-fold greater β-blocking potency than the racemate, while the S,R-isomer demonstrates 2-fold higher α-blockade efficacy [7] [9]. Despite this theoretical advantage, clinical development of dilevalol (pure R,R-isomer) was halted due to hepatotoxicity, a risk not observed with the racemic formulation [4].

Metabolic Pathways and Stereochemical Biotransformation

The biotransformation of R,S-labetalol exhibits marked stereoselectivity, significantly influencing its pharmacokinetic profile. The drug undergoes extensive hepatic first-pass metabolism (absolute bioavailability: 20-35% for racemate), with preferential glucuronidation via UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT2B7 [7] [9]. The metabolic fate differs substantially among isomers:

  • R,R-isomer: Rapid glucuronidation → Higher clearance (150% of racemate)
  • S,R-isomer: Preferential aromatic glucuronidation → Moderate clearance
  • Inactive isomers (R,S/S,S): Slower glucuronidation → Lower clearance [7]

Table 3: Stereoselective Disposition of Labetalol Isomers

ParameterR,R-isomerS,R-isomerR,S-isomerS,S-isomerRacemate
Oral Clearance (L/h/kg)1.98 ± 0.421.25 ± 0.310.76 ± 0.180.68 ± 0.150.93 ± 0.23
Vd (L/kg)1.85 ± 0.52.10 ± 0.61.92 ± 0.42.05 ± 0.52.02 ± 0.4
t½ (h)4.2 ± 0.96.8 ± 1.28.5 ± 1.89.1 ± 2.06.1 ± 1.5
AUC Ratio (vs. Racemate)0.450.751.251.401.00

Pregnancy induces significant stereoselective PK changes: UGT1A1 induction increases R,R-isomer clearance by 150-200%, reducing its bioavailability disproportionately. This explains the attenuated β-blockade observed in pregnant populations despite adequate α-blockade [9]. The major metabolites include phenyl glucuronide (inactive) and a minor N-dealkylated derivative (3-amino-1-phenylbutane), with <5% excreted unchanged in urine. Crucially, glucuronidation preserves the stereochemical integrity of parent isomers, though conjugates are pharmacologically inactive [1] [7].

Impact of Chirality on Receptor Affinity and Signal Transduction

Chiral recognition at adrenergic receptors creates distinct binding affinities for labetalol stereoisomers. The R,R-isomer exhibits nanomolar affinity for β1- and β2-adrenoceptors (Ki = 0.7 nM and 11 nM, respectively) due to optimal spatial orientation of its ethanolamine moiety for hydrogen bonding with Asp113 in β-receptors. In contrast, the S,R-isomer adopts a conformation permitting π-cation interactions with α1-receptor Phe288 and hydrophobic contacts with Val107, explaining its selective α-blockade [2] [8].

This stereochemical specificity extends to signal transduction modulation:

  • β-receptor blockade: R,R-isomer stabilizes inactive receptor conformation → Prevents Gs protein coupling → ↓ cAMP production
  • α1-receptor blockade: S,R-isomer disrupts Gq activation → Inhibits IP3-DAG pathway → ↓ Vasoconstriction [5] [8]

The racemate's net effect represents vectorial summation of stereoisomer activities. In vitro studies demonstrate that racemic labetalol requires 2-fold higher concentrations than the RR-SR combination to achieve equivalent β-blockade due to "dilution" by inactive isomers [4] [9]. Furthermore, chiral inversion does not occur in vivo, preserving distinct pharmacodynamic profiles of each enantiomer throughout their residence time in the body [7].

Properties

CAS Number

83167-32-2

Product Name

R,S-Labetalol

IUPAC Name

2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m1/s1

InChI Key

SGUAFYQXFOLMHL-FZKQIMNGSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@H](C2=CC(=C(C=C2)O)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.